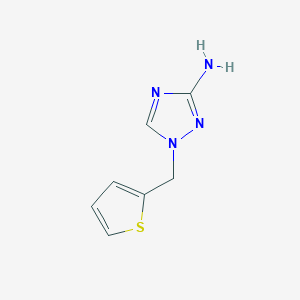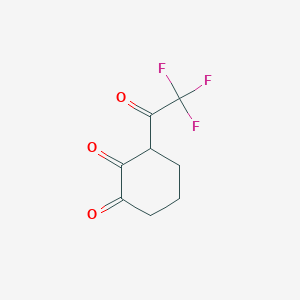
3-(Trifluoroacetyl)cyclohexane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoroacetyl)cyclohexane-1,2-dione is a chemical compound with the molecular formula C8H7F3O3 It is characterized by the presence of a trifluoroacetyl group attached to a cyclohexane-1,2-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoroacetyl)cyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with trifluoroacetic anhydride in the presence of a base such as sodium methoxide. This reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Trifluoroacetyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3-(Trifluoroacetyl)cyclohexane-1,2-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Trifluoroacetyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
- 2,5-Bis(trifluoroacetyl)cyclohexane-1,4-dione
- o,o′-Bis(trifluoroacetyl)-p-cresol
- 2-(Trifluoromethyl)cyclohexane-1,3-dione
Comparison: Compared to similar compounds, 3-(Trifluoroacetyl)cyclohexane-1,2-dione is unique due to its specific substitution pattern and the presence of the trifluoroacetyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H7F3O3 |
|---|---|
Peso molecular |
208.13 g/mol |
Nombre IUPAC |
3-(2,2,2-trifluoroacetyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)7(14)4-2-1-3-5(12)6(4)13/h4H,1-3H2 |
Clave InChI |
CLOLCNMFFLMEGX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C(=O)C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


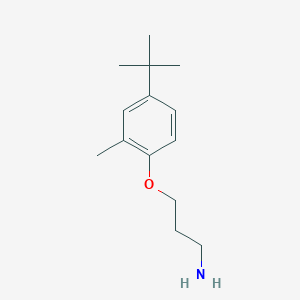
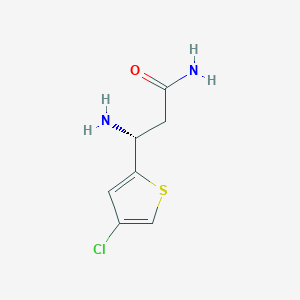

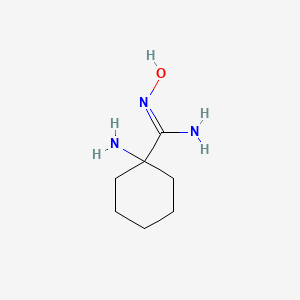
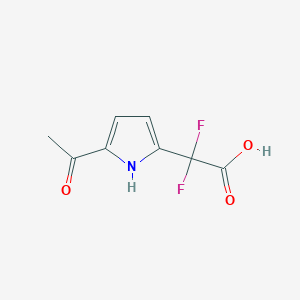
![2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13305812.png)



![2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13305840.png)


![7-(Dimethoxymethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13305881.png)
